molecular formula C6Br5Cl B3067036 1,2,3,4,5-Pentabromo-6-chlorobenzene CAS No. 13075-05-3

1,2,3,4,5-Pentabromo-6-chlorobenzene

Cat. No.: B3067036
CAS No.: 13075-05-3
M. Wt: 507.04 g/mol
InChI Key: ANUGBMGHBVDRKV-UHFFFAOYSA-N
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Description

Contextualizing 1,2,3,4,5-Pentabromo-6-chlorobenzene within Polyhalogenated Aromatic Systems

This compound is a prime example of a mixed polyhalogenated aromatic compound. Its structure, featuring five bromine atoms and one chlorine atom arranged around a central benzene (B151609) ring, places it in a unique category of asymmetrically substituted systems. Unlike its more symmetrical counterparts, such as hexabromobenzene (B166198) or hexachlorobenzene (B1673134), the presence of different halogens introduces an element of electronic and steric asymmetry. This asymmetry can influence its crystal packing, reactivity, and spectroscopic properties.

The study of such mixed halogenated systems is crucial for understanding the interplay between different halogen substituents on an aromatic core. The varying electronegativity and size of bromine and chlorine atoms create a complex electronic environment on the benzene ring, which can be a subject of detailed theoretical and experimental investigation.

Below is a table of computed properties for this compound, providing a snapshot of its fundamental physicochemical characteristics. znaturforsch.com

PropertyValue
Molecular FormulaC6Br5Cl
Molecular Weight507.04 g/mol
Exact Mass505.55644 Da
XLogP36
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count0
Rotatable Bond Count0
Heavy Atom Count12
Complexity150

Significance of Investigating Complex Halogenation Patterns in Aromatic Systems

The investigation of complex halogenation patterns, such as that found in this compound, holds significant scientific importance for several reasons:

Fundamental Understanding of Intermolecular Interactions: The presence of multiple halogen atoms leads to the possibility of halogen bonding, a non-covalent interaction that can play a crucial role in crystal engineering and the design of supramolecular assemblies. scispace.com Studying the intricate network of these interactions in asymmetrically substituted molecules provides deeper insights into their nature and directionality.

Probing Reaction Mechanisms: The reactivity of highly halogenated aromatic compounds can be significantly different from their less substituted counterparts. The electron-withdrawing nature of halogens deactivates the aromatic ring towards electrophilic substitution, while making it more susceptible to nucleophilic attack. The specific arrangement of different halogens can influence the regioselectivity of such reactions.

Development of Novel Materials: Polyhalogenated aromatic compounds are precursors and building blocks for a variety of materials, including flame retardants, polymers, and functional organic materials. The unique properties imparted by complex halogenation patterns can be harnessed to create materials with tailored electronic, optical, or physical properties.

Overview of Advanced Research Trajectories for Polyhalogenated Benzene Derivatives

Current and future research on polyhalogenated benzene derivatives, including complex molecules like this compound, is moving in several exciting directions:

Supramolecular Chemistry and Crystal Engineering: Researchers are actively exploring the use of halogen bonding and other non-covalent interactions to construct novel supramolecular architectures with specific topologies and functions. scispace.com The ability to control the self-assembly of these molecules in the solid state is a key area of focus.

Materials Science: The development of new organic electronic materials, such as semiconductors and light-emitting diodes (OLEDs), is a promising application for highly functionalized aromatic compounds. The introduction of heavy halogen atoms can influence photophysical properties, such as promoting intersystem crossing and enabling phosphorescence. acs.org

Computational and Theoretical Chemistry: Advanced computational methods are being employed to predict the structures, properties, and reactivity of polyhalogenated benzenes. researchgate.net These theoretical studies complement experimental work and provide a deeper understanding of the underlying principles governing the behavior of these complex molecules.

Environmental Science: Understanding the environmental fate and behavior of persistent organic pollutants (POPs), which include many polyhalogenated aromatic compounds, is a critical area of research. nih.govnih.gov Studies on the degradation and transformation of these compounds are essential for environmental remediation efforts.

While specific, in-depth research on this compound remains limited in publicly accessible literature, the broader context of polyhalogenated aromatic systems provides a clear indication of its scientific importance and the potential for future investigations into its unique properties and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5-pentabromo-6-chlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br5Cl/c7-1-2(8)4(10)6(12)5(11)3(1)9
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUGBMGHBVDRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br5Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379771
Record name 1,2,3,4,5-pentabromo-6-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13075-05-3
Record name 1,2,3,4,5-pentabromo-6-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for Polyhalogenated Benzenes

Electrophilic Aromatic Substitution Approaches for High Halogenation

Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry and a principal method for introducing halogen atoms onto a benzene (B151609) ring. libretexts.orgwikipedia.org For the synthesis of highly halogenated compounds, this method requires forcing conditions and careful selection of catalysts to overcome the deactivating effect of the halogen substituents already present on the ring.

Mechanistic Considerations for Multi-Halogenation via Electrophilic Aromatic Substitution (SEAr)

The mechanism of electrophilic aromatic halogenation involves the attack of the aromatic π-electron system on an electrophilic halogen species, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. longdom.orgtheorango.com This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com In the final step, a proton is abstracted from the arenium ion, restoring aromaticity and yielding the halogenated benzene. libretexts.org

For multi-halogenation, each successive halogenation becomes more difficult than the last. Halogens are deactivating substituents due to their inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards further electrophilic attack. youtube.com However, halogens are also ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the arenium ion intermediate when the attack occurs at these positions. youtube.com In the pursuit of a fully substituted benzene like 1,2,3,4,5-pentabromo-6-chlorobenzene, harsh reaction conditions are necessary to force the reaction to completion.

Role of Lewis Acid Catalysis in Activating Halogen Electrophiles

To enhance the electrophilicity of the halogenating agent (e.g., Br₂ or Cl₂), a Lewis acid catalyst is typically required. libretexts.orgwikipedia.org Common Lewis acids used for this purpose include iron(III) halides (FeX₃), aluminum halides (AlX₃), and zirconium tetrachloride (ZrCl₄). libretexts.orgresearchgate.netthieme-connect.com The Lewis acid coordinates to one of the halogen atoms of the diatomic halogen molecule, polarizing the halogen-halogen bond and creating a more potent electrophile. libretexts.org This polarization makes the terminal halogen atom significantly more electrophilic, facilitating the attack by the electron-rich aromatic ring. libretexts.org The catalyst is regenerated upon the final deprotonation step. libretexts.org The choice and concentration of the Lewis acid can be critical in achieving high levels of halogenation.

CatalystHalogenating AgentSubstrate TypeReference
FeBr₃Br₂Benzene and derivatives wikipedia.org
AlCl₃Cl₂Benzene and derivatives wikipedia.org
ZrCl₄NCS, NBS, NISAromatic compounds researchgate.netthieme-connect.comthieme-connect.com

NCS: N-Chlorosuccinimide, NBS: N-Bromosuccinimide, NIS: N-Iodosuccinimide

Regioselectivity and Control in Highly Substituted Aromatic Halogenation Reactions

Controlling the regioselectivity in the synthesis of polysubstituted benzenes is a significant challenge, especially when different halogens are introduced. fiveable.meyoutube.comlibretexts.org The directing effects of the substituents already on the ring govern the position of subsequent substitutions. youtube.com In the theoretical synthesis of this compound, one might start with hexachlorobenzene (B1673134) and attempt a halogen exchange, or sequentially halogenate a less substituted precursor.

The inherent directing effects of halogens (ortho, para) would lead to a mixture of isomers. youtube.com Achieving a specific, highly congested substitution pattern like that in this compound through classical SEAr reactions would likely result in low yields of the desired product due to the formation of multiple isomers and the strong deactivation of the ring. Steric hindrance also plays a crucial role, as the incoming electrophile will preferentially attack the less sterically hindered positions. youtube.com Therefore, alternative strategies are often required to synthesize such specific polyhalogenated aromatic compounds.

Transition Metal-Catalyzed Halogenation and Cross-Coupling Reactions

Modern synthetic chemistry has seen the emergence of powerful transition metal-catalyzed methods for the formation of carbon-halogen bonds, offering alternative pathways that can provide greater control and efficiency compared to traditional electrophilic substitution.

Copper-Catalyzed Carom–H Halogenation Methodologies

Copper-catalyzed reactions have been developed for the direct halogenation of aromatic C-H bonds. rsc.orgbeilstein-journals.orgnih.gov These methods can offer different regioselectivities compared to classical SEAr reactions and can be more tolerant of various functional groups. For instance, a protocol using Cu(NO₃)₂·3H₂O as a catalyst with lithium halides (LiX) under an oxygen atmosphere has been developed for the preparation of chloro- and bromoarenes. rsc.orgnih.gov The mechanism of these reactions can vary, sometimes proceeding through radical pathways or involving organocopper intermediates. beilstein-journals.org The use of directing groups can also be employed to achieve site-selective halogenation at positions that might be disfavored under electrophilic conditions. mdpi.com

Application of Palladium, Rhodium, Ruthenium, and Gold Catalysis in Aryl Halide Synthesis

A variety of other transition metals have been successfully employed in the synthesis of aryl halides.

Palladium: Palladium catalysts are renowned for their versatility in cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, which form carbon-carbon bonds using aryl halides as starting materials. youtube.comrsc.org Palladium catalysis can also be used for the synthesis of aryl halides themselves, for example, through the carbonylation of aryl halides to form amides or esters. acs.orgacs.org

Rhodium: Rhodium catalysts have been utilized for the arylation of arylboron compounds with aryl halides and in the formylation of aryl halides. acs.orgacs.org While not a direct halogenation method, these reactions are crucial for the further functionalization of polyhalogenated benzenes.

Ruthenium: Ruthenium-catalyzed transformations provide efficient methods for synthesizing aryl halides from aryl triflates or fluorosulfonates. researchgate.netorganic-chemistry.orgchemistryviews.orgnih.gov This approach is advantageous as phenols can be readily converted to these sulfonates, providing an alternative to the direct halogenation of the aromatic ring. chemistryviews.org Ruthenium has also been shown to catalyze the C-H arylation of carboxylic acids with aryl halides. nih.gov

Gold: Gold catalysis has emerged as a powerful tool in organic synthesis. Gold catalysts can facilitate the direct arylation of arenes with arylsilanes and have been used in cross-coupling reactions of aryl halides. acs.orgbris.ac.ukresearchgate.netacs.org Gold-catalyzed C-N and C-O bond-forming reactions using aryl halides have also been reported, showcasing the potential of gold in the functionalization of polyhalogenated aromatic compounds. rsc.org

Metal CatalystReaction TypeSubstratesReference
PalladiumCross-couplingAryl halides, boronic acids, organostannanes rsc.org
RhodiumFormylationAryl iodides/bromides acs.org
RutheniumHalide SynthesisAryl/alkenyl fluorosulfonates researchgate.netchemistryviews.orgnih.gov
GoldDirect ArylationArenes, arylsilanes bris.ac.ukacs.org

Site-Selective Cross-Coupling of Polyhalogenated Arenes with Identical Halogen Groups

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. In the context of polyhalogenated arenes containing identical halogen atoms, the challenge lies in differentiating between electronically and sterically similar reaction sites. askfilo.com Achieving site selectivity is crucial for the efficient synthesis of complex molecules without resorting to lengthy protecting-group strategies. quora.com The outcome of such reactions is determined by a delicate interplay of various factors, including electronic effects, steric hindrance, directing groups, and the choice of catalyst system (ligands, additives, and solvents). docbrown.infochemguide.co.uk

The inherent electronic properties of a polyhalogenated arene can be a primary determinant of site selectivity in cross-coupling reactions. askfilo.com The rate-determining step in many cross-coupling cycles, such as the Suzuki-Miyaura reaction, is the oxidative addition of the metal catalyst to the carbon-halogen bond. This step is favored at carbon centers that are more electrophilic. askfilo.com

For instance, in a polyhalogenated benzene ring, the presence of electron-withdrawing or electron-donating substituents can significantly influence the electrophilicity of the adjacent carbon-halogen bonds. An electron-withdrawing group, such as a nitro group, will increase the electrophilicity of the ortho and para positions, making them more susceptible to oxidative addition. chemguide.co.uk Conversely, electron-donating groups will activate the meta positions relative to the other halogenated sites.

In the conceptual case of this compound, the chlorine atom is more electronegative but a poorer leaving group in cross-coupling reactions compared to bromine. Therefore, initial reactivity would be expected at the C-Br bonds. The subtle electronic differences between the five C-Br bonds, influenced by the chlorine and the other bromine atoms, would be a key factor in determining which bromine is substituted first.

Table 1: Influence of Substituents on Site Selectivity in Cross-Coupling Reactions

Substituent TypeElectronic EffectFavored Position for Oxidative AdditionExample Substituent
Electron-WithdrawingIncreases electrophilicity of C-X bondOrtho, Para-NO2, -CN, -COR
Electron-DonatingDecreases electrophilicity of C-X bondMeta-OR, -NR2, -Alkyl

Steric hindrance plays a crucial role in directing the regioselectivity of cross-coupling reactions. jove.com The accessibility of a carbon-halogen bond to the bulky transition metal catalyst is a significant factor. More sterically hindered positions are less likely to undergo oxidative addition. chemicalbook.com This principle can be exploited to selectively functionalize less hindered positions in a polyhalogenated arene.

For a molecule like this compound, the bromine atoms at positions 2 and 5 are flanked by two other halogen atoms, making them more sterically encumbered than the bromines at positions 3 and 4. The bromine at position 1 is adjacent to the chlorine atom. Depending on the size of the catalyst's ligand sphere, one could anticipate preferential reaction at the less sterically crowded C-Br bonds.

The use of directing groups is a powerful strategy to achieve site selectivity in C-H functionalization and has been extended to the cross-coupling of polyhalogenated arenes. youtube.com A directing group is a functional group that coordinates to the metal catalyst, delivering it to a specific nearby C-H or C-X bond. This chelation-assisted strategy can override the inherent electronic and steric biases of the substrate.

While this compound itself does not possess a directing group, a synthetic precursor could be designed with a directing group to control the initial functionalization. For example, a hydroxyl, amide, or carboxylic acid group could be present on a precursor, which would then direct the cross-coupling to the ortho C-Br bond. Subsequent removal or modification of the directing group would yield the desired functionalized product.

The choice of ligand, additives, and solvent can have a profound impact on the site selectivity of a cross-coupling reaction. docbrown.infomasterorganicchemistry.com Ligands coordinate to the metal center and modify its steric and electronic properties, which in turn influences its reactivity and selectivity. chemicalbook.com Bulky ligands can enhance selectivity for less sterically hindered positions. chemicalbook.com Chiral ligands can be used to achieve enantioselective cross-couplings.

Table 2: Factors Influencing Site Selectivity in Cross-Coupling of Polyhalogenated Arenes

FactorMechanism of ControlExample
LigandModifies steric and electronic properties of the catalystBulky phosphine (B1218219) ligands favoring less hindered sites
AdditiveCan interact with substrate or catalystDMSO suppressing difunctionalization
SolventInfluences stability of intermediates and reaction ratesPolar vs. non-polar solvents favoring different pathways

Photochemical methods offer an alternative approach to the functionalization of aryl halides, often proceeding through different mechanisms than traditional transition-metal-catalyzed reactions. sigmaaldrich.com These reactions can be initiated by photoredox catalysis or direct photoexcitation of the aryl halide. nih.gov

In photoredox catalysis, a photocatalyst absorbs light and initiates an electron transfer process, leading to the formation of a radical anion from the aryl halide. This radical anion can then fragment to produce an aryl radical, which can participate in subsequent bond-forming reactions. This approach can offer unique selectivities compared to thermal cross-coupling reactions. The energy of the incident light can be tuned to selectively cleave one C-X bond over another, although this is more straightforward when the halogens are different. For identical halogens, the selectivity would depend on more subtle differences in the reduction potentials of the various C-Br bonds in a molecule like this compound.

Electrochemical Approaches to Halogenation and Functionalization

Electrochemical methods provide a powerful and environmentally friendly alternative for the halogenation and functionalization of aromatic compounds. These methods avoid the use of harsh chemical oxidants or reductants by employing an electric current to drive the desired transformation.

Electrochemical halogenation typically involves the oxidation of a halide ion at the anode to generate a reactive halogenating species. For example, the oxidation of bromide ions can generate bromine in situ, which can then react with an aromatic substrate in an electrophilic aromatic substitution reaction. The reaction conditions, such as the solvent, supporting electrolyte, and electrode material, can be tuned to control the reactivity and selectivity of the halogenation process.

Furthermore, electrochemical methods can be used for the functionalization of polyhalogenated arenes. The electrochemical reduction of a C-X bond can generate an aryl radical or an aryl anion, which can then be trapped by an electrophile. The reduction potential of a C-X bond is influenced by the nature of the halogen and the electronic environment of the aromatic ring. This difference in reduction potentials could potentially be exploited to achieve site-selective functionalization of a molecule like this compound.

Alternative and Advanced Synthetic Techniques for Polyhalogenated Aromatics

Beyond electrochemical methods, several other advanced techniques have been developed to synthesize polyhalogenated aromatic compounds with high efficiency and control.

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for many chemical transformations, including halogenations. researchgate.netscispace.com This technology offers significant advantages in terms of safety, control, and scalability. researchgate.net Halogenation reactions using highly reactive reagents like elemental halogens are often fast and highly exothermic, which can lead to selectivity issues and safety hazards in batch reactors. researchgate.netscispace.com Continuous flow systems, with their excellent heat and mass transfer capabilities, allow for precise control over reaction parameters such as temperature, pressure, and residence time, thereby improving reaction selectivity and safety. researchgate.netbeilstein-journals.org

The use of microreactors in continuous flow setups further enhances these benefits, allowing for rapid reaction screening and optimization. beilstein-journals.org Hazardous reagents can be generated and consumed in situ, minimizing their handling and storage. researchgate.net This approach has been successfully applied to various halogenation reactions, demonstrating its potential for producing polyhalogenated aromatics with high yield and purity. researchgate.netscispace.com

Table 2: Advantages of Continuous Flow Halogenation

Feature Benefit
Precise control of reaction parameters Improved selectivity and yield
Enhanced heat and mass transfer Better management of exothermic reactions, increased safety
In situ generation of hazardous reagents Reduced handling and storage of toxic materials

N-Halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), are versatile and easy-to-handle halogenating agents. yinshai.comrsc.org They are often preferred over elemental halogens due to their solid nature and the generation of the relatively benign succinimide (B58015) as a byproduct. yinshai.com

While NXS are effective for halogenating electron-rich aromatic systems, their reaction with deactivated aromatics, which is necessary for polyhalogenation, typically requires activation by strong acids or Lewis acids. yinshai.comacs.org Various catalytic systems have been developed to enhance the reactivity of NXS under milder conditions. yinshai.com For example, combinations of NXS with acids like trifluoromethanesulfonic acid or BF₃-H₂O have been shown to efficiently halogenate even deactivated aromatic compounds. acs.org Lewis bases can also catalyze electrophilic aromatic halogenation with NXS under mild conditions. rsc.org Gold catalysts have also been employed to facilitate the halogenation of aromatics with NXS, proceeding with high yields and generating only succinimide as a byproduct. yinshai.com

A combination of N-halosuccinimides with PhSSiMe₃ or PhSSPh has been developed as a mild method for halogenating less reactive aromatic compounds. acs.org This approach is also applicable for chlorination reactions using NCS. acs.org

The direct reaction of elemental iodine (I₂) with aromatic rings is generally slow and requires the presence of an oxidizing agent to generate a more potent electrophilic iodine species, often denoted as "I⁺". wikipedia.orgmasterorganicchemistry.com Strong oxidizing agents like nitric acid are commonly used for this purpose. wikipedia.orgyoutube.com The reaction of I₂ with an oxidizing agent in the presence of an acid like H₂SO₄ can successfully iodinate even highly deactivated aromatic rings. wikipedia.org A powerful iodinating reagent can be formed from a mixture of iodine and potassium iodate (B108269) in concentrated sulfuric acid, where the active species is believed to be the triiodine cation (I₃⁺). wikipedia.org

Similarly, while bromine (Br₂) is more reactive than iodine, its electrophilicity can be enhanced by strong acids or oxidizing agents, which is particularly useful for the bromination of deactivated aromatic substrates encountered during the synthesis of polybrominated benzenes. acsgcipr.org These methods facilitate the introduction of multiple halogen atoms onto the aromatic nucleus, which is a key step in the synthesis of compounds like this compound.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
N-bromosuccinimide (NBS)
N-chlorosuccinimide (NCS)
N-iodosuccinimide (NIS)
Trifluoromethanesulfonic acid
Boron trifluoride-water complex (BF₃-H₂O)
PhSSiMe₃ (Trimethyl(phenylthio)silane)
PhSSPh (Diphenyl disulfide)
Nitric acid
Sulfuric acid
Iodine (I₂)
Potassium iodate
Bromine (Br₂)

Reaction Pathways and Mechanistic Studies of 1,2,3,4,5 Pentabromo 6 Chlorobenzene and Analogues

Nucleophilic Substitution Reactions on Highly Halogenated Arenes

Highly halogenated aromatic compounds, such as 1,2,3,4,5-Pentabromo-6-chlorobenzene, are susceptible to nucleophilic aromatic substitution (SNAr). The presence of multiple electron-withdrawing halogen atoms activates the benzene (B151609) ring, making it more electrophilic and thus more amenable to attack by nucleophiles. wikipedia.orglibretexts.org This process is distinct from SN1 and SN2 reactions, as it occurs on an sp2-hybridized carbon and involves a two-step addition-elimination mechanism. wikipedia.orgchemistrysteps.com The reaction is initiated by the attack of a nucleophile on the aromatic ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com The aromaticity of the ring is then restored by the departure of a leaving group, typically a halide ion. wikipedia.org

Replacement of Bromine and Chlorine Atoms by Various Nucleophiles

In mixed halogenated arenes like this compound, the identity of the halogen atom significantly influences its ability to act as a leaving group in SNAr reactions. Contrary to the trend observed in aliphatic SN2 reactions (I > Br > Cl > F), the leaving group ability in SNAr reactions is often reversed, with a typical reactivity order of F > Cl ≈ Br > I. wikipedia.orgnih.govmasterorganicchemistry.com

This phenomenon, known as the "element effect," arises because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. chemistrysteps.comnih.govmasterorganicchemistry.com The high electronegativity of halogens like chlorine (compared to bromine) makes the carbon atom to which it is attached more electrophilic, thereby accelerating the rate of nucleophilic attack. chemistrysteps.commasterorganicchemistry.com Consequently, in a reaction involving a nucleophile, the chlorine atom in this compound would be preferentially replaced over the bromine atoms.

Reaction TypeHalogen Reactivity OrderRationale
Nucleophilic Aromatic Substitution (SNAr) F > Cl > Br > IThe rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of the halogen, making the attached carbon more electrophilic. chemistrysteps.commasterorganicchemistry.com
Reductive Dehalogenation I > Br > Cl > FThe reaction is driven by the ease of C-X bond cleavage and the stability of the resulting halide ion. Bonds to larger, more polarizable halogens are weaker and easier to reduce. vt.eduvt.edu

Reductive Dehalogenation Processes of Polyhalogenated Aromatics

Reductive dehalogenation represents another critical reaction pathway for polyhalogenated aromatics, involving the replacement of a halogen atom with a hydrogen atom. This process can be achieved through various chemical and electrochemical methods.

Chemical Reduction Methods Employing Agents such as Zinc and Sodium Borohydride

Chemical reducing agents are widely used for the dehalogenation of aryl halides. The reactivity in these reactions is governed by the strength of the carbon-halogen bond, leading to a reactivity trend of I > Br > Cl > F. vt.eduvt.edu

Sodium Borohydride (NaBH₄): This reagent is an effective agent for the reduction of activated aromatic halides. vt.edu Studies on analogous polybrominated compounds, such as polybrominated diphenyl ethers (PBDEs), show that higher brominated congeners are more susceptible to reduction. diva-portal.org For this compound, this implies that the bromine atoms would be selectively reduced by NaBH₄ before the more resilient chlorine atom. The mechanism can involve a displacement on the halogen, creating a carbanionic site on the ring that is subsequently quenched by a proton source. vt.edu

Zinc (Zn): Zinc dust is another powerful reducing agent for dehalogenating organic halides. core.ac.uk It has been shown to be highly effective for the debromination of complex pollutants like tetrabromobisphenol A (TBBPA) and decabromodiphenyl ether. researchgate.netresearchgate.net In the case of this compound, treatment with zinc would be expected to preferentially remove the bromine atoms over the chlorine atom due to the lower C-Br bond energy compared to the C-Cl bond.

Electrocatalytic Reductive Dehalogenation Mechanisms

Electrocatalysis offers a controlled method for the dehalogenation of polyhalogenated compounds, with selectivity often governed by the reduction potentials of the carbon-halogen bonds. mdpi.comrsc.org

The electrochemical reduction of an aryl halide typically begins with a single-electron transfer to the molecule, forming a radical anion. nih.gov This intermediate is unstable and rapidly fragments, cleaving the carbon-halogen bond to release a halide ion and generate a highly reactive aryl radical. nih.govorganic-chemistry.org

This aryl radical can then abstract a hydrogen atom from the solvent or a supporting electrolyte to yield the dehalogenated product. If the reaction is conducted in the presence of a deuterium (B1214612) source, such as deuterium oxide (D₂O), the aryl radical will couple with a deuterium radical, resulting in a deuterated product. This pathway provides a method for isotopically labeling aromatic compounds. vt.edu

The selective removal of different halogens in a mixed-halogenated compound is achievable by carefully controlling the applied electrode potential. The ease of reduction of a carbon-halogen bond correlates with its reduction potential; bonds that are more easily reduced have less negative reduction potentials.

The general trend for the ease of reduction of aryl halides is C-I > C-Br > C-Cl > C-F. This is because the C-Br bond is weaker and more easily reduced than the C-Cl bond. Therefore, during the electrocatalytic reduction of this compound, the five bromine atoms would be removed at less negative potentials than the single chlorine atom. By setting the potential at a level sufficient to cleave C-Br bonds but not C-Cl bonds, one can achieve selective debromination while leaving the chlorine atom intact. Further increasing the negative potential would then be required to remove the final chlorine atom. oup.com

Carbon-Halogen BondRelative Reduction PotentialEase of Reductive Cleavage
C-ILeast NegativeEasiest
C-Br
C-Cl
C-FMost NegativeHardest

Catalytic Hydrodehalogenation under Mild Conditions for Polyhalogenated Benzenes

Catalytic hydrodehalogenation (HDH) is a significant method for the detoxification of polyhalogenated aromatic compounds, converting them into less toxic parent hydrocarbons. rsc.orgunive.it This process can be conducted under mild conditions, which typically involve ambient temperatures and atmospheric pressure (1 atm H₂), making it an environmentally relevant degradation method. acs.orgnih.gov Various catalytic systems have been shown to be effective for the dehalogenation of a wide range of polyhalogenated benzenes in water. acs.org

One notable heterogeneous catalyst, Rhodium on alumina (B75360) (Rh/Al₂O₃), has demonstrated the ability to fully dehalogenate and hydrogenate compounds like polyfluorinated and polychlorinated benzenes under these mild conditions. acs.orgnih.govacs.org Another common and effective catalyst is Palladium on carbon (Pd/C), often used in multiphase systems to achieve rapid and progressive removal of halogen atoms from polyhalogenated benzenes. unive.itnih.gov For instance, using a Pd/C catalyst, 1,2,4,5-tetrachlorobenzene (B31791) can be reduced to benzene in as little as 30 minutes at 50°C. unive.it The efficiency of these catalytic systems is crucial for developing technologies to clean up soil and treat hazardous waste streams contaminated with halogenated organic compounds. nih.gov

The degradation of chlorobenzene (B131634) congeners using an Rh/Al₂O₃ catalyst under mild conditions illustrates this principle. While all congeners can be degraded, the reaction half-lives tend to increase with a higher number of chlorine atoms. acs.org This relationship is also observed in studies using electron beam irradiation for degradation, where the reaction follows the order: bromobenzene (B47551) > 1,2,4-trichlorobenzene (B33124) > p-dichlorobenzene > chlorobenzene. researchgate.net

Table 1: Degradation Rates of Chlorinated Benzenes

CompoundNumber of Chlorine SubstituentsRelative Degradation Rate
Chlorobenzene1Fastest
p-Dichlorobenzene2Intermediate
1,2,4-Trichlorobenzene3Slower
1,2,4,5-Tetrachlorobenzene4Slowest

Note: This table illustrates the general trend of decreasing degradation rates with increasing chlorine substitution as observed in various studies. acs.orgresearchgate.net

In the catalytic hydrodehalogenation of polychlorinated benzenes, the removal of chlorine substituents is significantly influenced by steric factors. nih.govacs.org Steric hindrance around a carbon-chlorine bond can impede the interaction between the substrate and the active sites of the catalyst, thereby governing the reactivity and selectivity of the dehalogenation process. researchgate.net

For isomers like chlorobromobenzenes, reactivity is often governed by steric hindrance, with the least hindered halogen being preferentially removed. researchgate.net In a highly substituted compound such as this compound, the chlorine and bromine atoms are in sterically crowded positions. The catalytic system must overcome this hindrance to cleave the C-X bonds. The specific arrangement of the halogens dictates which positions are more accessible to the catalyst surface, leading to selective dehalogenation based on the steric environment of each substituent.

In molecules containing different types of halogens, such as this compound, there is intramolecular competition during hydrodehalogenation. The selectivity of the process is primarily determined by the relative strengths of the carbon-halogen bonds. It has been established that when two different carbon-halogen bonds are in direct competition within the same molecule, the weaker bond is cleaved first. nih.govacs.org

The bond dissociation energy for a C-Br bond is generally lower than that of a C-Cl bond, which in turn is lower than a C-F bond. This hierarchy dictates the order of removal. For example, in the reduction of p-chlorobromobenzene, the compound is selectively reduced to chlorobenzene, demonstrating that the C-Br bond reacts more rapidly than the C-Cl bond. unive.it Similarly, studies on the hydrodehalogenation of chlorofluorocarbons show that chlorine is selectively removed over fluorine. illinois.edu Therefore, in the case of this compound, it is expected that the carbon-bromine bonds would be preferentially cleaved over the carbon-chlorine bond during catalytic hydrodehalogenation.

Table 2: Carbon-Halogen Bond Dissociation Energies

BondTypical Bond Energy (kJ/mol)Reactivity in HDH
C-I~240Highest
C-Br~280High
C-Cl~340Moderate
C-F~485Low

Note: This table shows generalized bond energies, which influence the preferential cleavage of weaker bonds during hydrodehalogenation. nih.govacs.orgunive.it

Oxidative Transformation Pathways of Halogenated Benzenes

Beyond reductive pathways like hydrodehalogenation, halogenated benzenes can undergo oxidative transformations. Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals, can be employed to destroy organic contaminants, including polycyclic aromatic hydrocarbons (PAHs) and their halogenated analogues. nih.gov These processes can lead to the formation of various oxygenated products through complex reaction mechanisms.

One significant oxidative pathway for halogenated aromatic compounds with alkyl side-chains is their conversion to halogenated benzoic acids. The oxidation of toluenes that are halogenated on the aromatic nucleus can produce the corresponding halogenated benzoic acids. google.com This reaction is typically carried out in acetic acid using oxygen or an oxygen-containing gas, often in the presence of soluble cobalt and/or manganese compounds as catalysts at elevated temperatures and pressures. google.com

Generally, the alkyl side-chain of an alkylbenzene is susceptible to oxidation at the benzylic position. libretexts.org When heated with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in an acidic or alkaline solution, the entire alkyl group, regardless of its length, is oxidized to a carboxylic acid group (-COOH). libretexts.orgsavemyexams.comquora.com This process is applicable to halogenated alkylbenzenes, yielding the corresponding halogenated benzoic acids. For example, the oxidation of o-chlorotoluene or p-chlorotoluene results in the formation of o-chlorobenzoic acid or p-chlorobenzoic acid, respectively. google.com

During combustion, polyhalogenated aromatic contaminants undergo complex oxidation mechanisms that are critical to their degradation and the prevention of forming more toxic byproducts like polycyclic aromatic hydrocarbons (PAHs) and soot. nih.gov The reaction of aromatic radicals, such as the phenyl radical (C₆H₅), with molecular oxygen (O₂) is a central step in the breakdown of these compounds in combustion environments. nih.gov

The oxidation of the phenyl radical can lead to the formation of primary products like phenoxy radicals (C₆H₅O) and benzoquinones through various reaction channels. nih.gov These initial oxidation products can subsequently undergo further reactions, including ring-opening and fragmentation, leading to smaller, less harmful molecules. nih.gov Understanding these high-temperature reaction pathways is essential for optimizing incineration processes to ensure the complete destruction of halogenated aromatic pollutants and minimize the emission of hazardous byproducts. researchgate.net

Environmental and Biological Transformation Mechanisms of Halogenated Aromatics

The environmental fate of highly halogenated aromatic compounds, such as this compound, is a subject of significant scientific interest due to their persistence and potential for bioaccumulation. These compounds undergo various transformation processes, including degradation by light and microbial action, which determine their persistence, mobility, and the formation of potentially harmful byproducts.

Photodegradation Pathways and Byproduct Formation

Photodegradation, or photolysis, is a critical abiotic process for the transformation of polyhalogenated aromatic compounds in the environment, particularly in atmospheric and aquatic systems. This process involves the absorption of ultraviolet (UV) radiation, leading to the cleavage of carbon-halogen bonds. For compounds analogous to this compound, such as polybrominated diphenyl ethers (PBDEs) and other brominated flame retardants, the primary photodegradation mechanism is sequential reductive debromination. epa.gov

During this process, the carbon-bromine (C-Br) bond, which is weaker than the carbon-chlorine (C-Cl) bond, is preferentially cleaved. This results in the stepwise removal of bromine atoms, leading to the formation of less-brominated congeners. epa.gov Studies on PBDEs show that congeners with a higher degree of bromine substitution tend to have maximum absorbance at higher wavelengths of UV light. nih.gov The degradation process is influenced by the surrounding medium; for instance, photolysis rates can be affected by the presence of organic solvents or natural organic matter in water. nih.gov The ultimate products of extensive photodegradation in the environment tend to be carbon dioxide, water, and mineral anions. uwaterloo.ca

While direct photolysis is a major pathway, indirect photolysis involving photosensitizing agents like humic acids can also contribute to the degradation of these persistent pollutants. The byproducts of these reactions are typically a series of lower-halogenated aromatic compounds, which may exhibit different toxicity and bioavailability profiles compared to the parent molecule.

Table 1: Examples of Photodegradation Byproducts from Analogous Polyhalogenated Compounds
Parent CompoundIrradiation ConditionsMajor Byproducts IdentifiedPrimary Mechanism
Decabromodiphenyl ether (BDE-209)Natural Sunlight / UV-BNona-, Octa-, Hepta-, and Hexa-BDEsSequential Reductive Debromination berkeley.eduresearchgate.net
Hexabromobenzene (B166198) (HBB)UV light (180-400 nm) in hexanePentabromobenzene, TetrabromobenzenesReductive Debromination nih.gov
Pentachlorobenzene (B41901)Photo-oxidation in the atmosphereLower chlorinated benzenes, PhenolsOxidation and Reductive Dechlorination canada.ca
ChlorobenzeneUV/Ozone in gas phaseCarbon dioxide, water, mineral anionsAdvanced Oxidation uwaterloo.ca

Microbial Degradation and Biotransformation Pathways

Microorganisms have evolved diverse metabolic strategies to utilize a wide range of chemical compounds as sources of energy and carbon. Halogenated aromatic compounds can be transformed through both anaerobic and aerobic microbial processes. nih.gov

Under anaerobic conditions, such as those found in sediments, flooded soils, and certain types of wastewater treatment systems, highly halogenated aromatic compounds are susceptible to reductive dehalogenation. epa.gov This process, also known as halorespiration, involves bacteria using halogenated compounds as terminal electron acceptors in their respiratory chain, removing a halogen substituent and replacing it with a hydrogen atom. researchgate.net

This pathway is particularly significant for compounds with a high number of halogen atoms, like this compound, because the presence of many electronegative halogens makes the molecule more oxidized and thus a more favorable electron acceptor. epa.gov Research on highly chlorinated benzenes has shown a sequential removal of chlorine atoms, leading to the formation of di- and tri-chlorobenzenes. nih.gov Specific groups of bacteria, notably members of the genus Dehalococcoides, are known specialists in reductive dehalogenation and have been implicated in the degradation of polychlorinated biphenyls (PCBs), chlorinated benzenes, and PBDEs. berkeley.edunih.gov The process is often the critical first step in the complete mineralization of these pollutants, as the lower-halogenated products are more amenable to subsequent aerobic degradation. nih.gov

Table 2: Examples of Anaerobic Bacteria and Their Role in Reductive Dehalogenation
Bacterial Genus/SpeciesTarget Compound(s)Observed TransformationSignificance
Dehalococcoides spp.Polychlorinated Benzenes, PBDEs, PCBsReductive dechlorination/debromination to lower congeners berkeley.edunih.govKey organisms in the detoxification of highly halogenated aromatics.
Sulfurospirillum multivoransDeca-BDEDebromination to hepta- and octa-BDEs berkeley.eduDemonstrates dehalogenation capability in diverse anaerobic bacteria.
Desulfomonile tiedjeiChlorobenzoatesReductive dechlorination nih.govA model organism for studying energy metabolism linked to dehalogenation.
Methanogenic ConsortiaHexachlorobenzene (B1673134), PentachlorobenzeneStepwise dechlorination to tri- and dichlorobenzenes nih.govShows the importance of microbial communities in degradation pathways.

Once reductive dehalogenation has sufficiently lowered the number of halogen substituents (typically to four or fewer), the aromatic ring becomes susceptible to attack by aerobic bacteria. nih.gov The aerobic degradation pathway is initiated by powerful oxygenase enzymes. capes.gov.br

The process typically begins with a dioxygenase enzyme incorporating two atoms of oxygen into the aromatic ring, forming a cis-dihydrodiol intermediate. epa.gov This intermediate is then rearomatized by a dehydrogenase to form a substituted catechol (e.g., a chlorocatechol). nih.gov The stability and subsequent fate of the chlorocatechol are crucial. The aromatic ring of this intermediate is then cleaved by another dioxygenase. This ring fission can occur in two primary ways: nih.gov

Ortho-cleavage: The ring is broken between the two hydroxyl groups of the catechol by a catechol 1,2-dioxygenase.

Meta-cleavage: The ring is broken adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase.

These cleavage reactions yield aliphatic intermediates that can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to the complete mineralization of the original compound to carbon dioxide and water. nih.gov

Table 3: Key Enzymes and Intermediates in Aerobic Ring Fission of Chlorinated Aromatics
Enzyme ClassFunctionSubstrate ExampleProduct Example
Chlorobenzene DioxygenaseInitial oxidative attack on the aromatic ring nih.gov1,2,4-TrichlorobenzeneChlorinated cis-dihydrodiol
Dihydrodiol DehydrogenaseRearomatization to form a catechol epa.govChlorinated cis-dihydrodiolChlorocatechol
Catechol 1,2-DioxygenaseOrtho-cleavage of the aromatic ring epa.gov3-Chlorocatechol2-Chloro-cis,cis-muconic acid
Catechol 2,3-DioxygenaseMeta-cleavage of the aromatic ring nih.govCatechol2-Hydroxymuconic semialdehyde

Metabolic Transformation Studies of Polyhalogenated Aromatic Compounds

When polyhalogenated aromatic compounds (PHAHs) are absorbed by living organisms, they are subject to metabolic transformation, primarily aimed at increasing their water solubility to facilitate excretion. iwc.int These biotransformation processes are largely mediated by the cytochrome P450 monooxygenase system, which is a versatile family of enzymes found in a wide range of organisms from bacteria to humans. nih.gov

The metabolism of PHAHs often begins with an oxidation reaction, where a cytochrome P450 enzyme introduces a hydroxyl (-OH) group onto the aromatic ring, forming a phenolic metabolite. iwc.int This process can sometimes proceed through a highly reactive arene oxide intermediate. epa.gov The formation of these hydroxylated metabolites is a key step in detoxification. However, in some cases, these metabolites can possess their own biological activity, sometimes differing from the parent compound. iwc.int For example, hydroxylated metabolites of PCBs have been identified in the blood plasma of marine mammals and humans. iwc.int

Studies on various chlorinated and brominated benzenes in animal models have identified a range of phenolic metabolites. For instance, tetrachlorobenzenes have been shown to be metabolized to trichlorophenols, and pentachlorobenzene can be metabolized to tetrachlorophenol. epa.gov However, highly halogenated compounds like hexachlorobenzene are often metabolized very slowly, if at all, contributing to their high potential for bioaccumulation. epa.gov The specific pattern of halogen substitution on the aromatic ring significantly influences the rate and products of metabolism.

Theoretical and Computational Chemistry for Polyhalogenated Benzenes

Quantum Chemical Calculation Methodologies

Quantum chemical calculations have become indispensable tools for investigating the properties of halogenated aromatic compounds. The choice of methodology is critical for obtaining accurate and reliable results, especially for molecules with heavy atoms and complex electronic effects like polyhalogenated benzenes.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. For halogenated benzene (B151609) derivatives, DFT has proven effective in studying molecular geometries, vibrational frequencies, and electronic properties. scispace.comsemanticscholar.org The selection of the exchange-correlation functional is a crucial aspect of DFT calculations.

Several studies have assessed the performance of various DFT functionals for systems involving halogen bonds, which are significant non-covalent interactions in polyhalogenated systems. researchgate.netnih.gov Functionals that include dispersion corrections, such as the ωB97X-D and B97D, or those specifically parameterized to handle non-covalent interactions, like the M06-2X, generally provide more accurate results for halogenated complexes compared to older functionals like B3LYP, which can struggle to model dispersion-dominated interactions. researchgate.netnih.gov Double hybrid functionals that explicitly include dispersion, such as B2PLYPD, have shown excellent agreement with high-level ab initio methods for energies and geometries of halogen-benzene complexes. nih.gov

FunctionalDescriptionPerformance for Halogenated Systems
B3LYPHybrid functional, widely used.Generally less reliable for weak, dispersion-dominated interactions like halogen bonding. researchgate.net
M06-2XHybrid meta-GGA functional.Provides good performance for modeling halogen bond complexes due to its ability to handle non-covalent interactions. researchgate.netnih.gov
ωB97X-DRange-separated hybrid with empirical dispersion correction.Shows good performance for bromine complexes, making it suitable for polybrominated systems. nih.gov
B2PLYPDDouble hybrid functional with empirical dispersion correction.Provides excellent agreement with high-level CCSD(T) results for both energies and geometries. nih.gov

Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio approach but neglects electron correlation, making it less accurate for quantitative predictions. More advanced methods are required to accurately describe the electronic structure of polyhalogenated benzenes.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled Cluster (CC) theory, incorporate electron correlation to varying degrees.

MP2: This method is often used for systems where non-covalent interactions are important. Studies on complexes between bromobenzene (B47551) and various electron donors have used MP2 to calculate halogen bonding energies, showing these interactions can be comparable in strength to hydrogen bonds. nih.govacs.org

CISD: Configuration Interaction with Single and Double excitations is used for obtaining information about excited states. rsc.orgnih.gov

CCSD(T): Coupled Cluster with Single, Double, and perturbative Triple excitations is considered the "gold standard" in computational chemistry for its high accuracy in calculating energies. nih.govnih.gov It is frequently used to benchmark the performance of other methods, like DFT functionals, for halogen-bonded systems. nih.gov

These high-level methods are computationally expensive, limiting their application to smaller systems. However, they are crucial for establishing accurate reference data for more computationally efficient methods. nih.gov

The choice of basis set is as critical as the choice of computational method, particularly for systems containing heavy atoms like bromine. A basis set is a set of mathematical functions used to build molecular orbitals. For highly halogenated systems, the basis set must be flexible enough to describe the large number of electrons and the diffuse nature of electron clouds around the halogen atoms.

Key considerations for basis set selection include:

Polarization Functions: These functions (e.g., d-functions on heavy atoms, p-functions on hydrogen) allow for the distortion of atomic orbitals within the molecular environment, which is essential for accurately describing chemical bonds and intermolecular interactions. gaussian.com Pople-style basis sets like 6-31G(d,p) or 6-311G(d,p) include these functions.

Diffuse Functions: Denoted by a "+" or "++" (e.g., 6-31+G(d,p)), these functions are crucial for describing species with diffuse electron density, such as anions, and for accurately modeling long-range non-covalent interactions like halogen bonding. gaussian.com

Correlation-Consistent Basis Sets: Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are designed to systematically converge towards the complete basis set limit and are often used in high-accuracy calculations. researchgate.net The "aug-" prefix indicates the addition of diffuse functions.

For heavy elements like bromine and iodine, effective core potentials (ECPs) are sometimes used to replace the core electrons, reducing computational cost, though all-electron basis sets are also available. researchgate.net The selection of an appropriate basis set, such as aug-cc-pVDZ, is vital for achieving reliable results in studies of halogen bonding. nih.gov

Basis Set TypeExampleKey FeatureRecommended Use
Pople Style (Split-Valence)6-31G(d,p)Includes polarization functions. Relatively low computational cost.Routine geometry optimizations and frequency calculations.
Pople Style with Diffuse6-311+G(d,p)Includes polarization and diffuse functions on heavy atoms.Systems with anions or where weak interactions are important. gaussian.com
Correlation-Consistentcc-pVTZDesigned for systematic convergence of correlation energy.High-accuracy energy calculations.
Augmented Correlation-Consistentaug-cc-pVTZIncludes diffuse functions for all atoms.High-accuracy calculations of non-covalent interactions and electron affinities. researchgate.net

Electronic Structure and Molecular Orbital Analysis

Analysis of the electronic structure, particularly the frontier molecular orbitals, is key to understanding the chemical behavior of polyhalogenated benzenes.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

Small HOMO-LUMO Gap: A small energy gap implies that the molecule can be easily excited, suggesting high chemical reactivity, high polarizability, and low kinetic stability. nih.gov

Large HOMO-LUMO Gap: A large energy gap indicates high kinetic stability and low chemical reactivity because it requires more energy to remove an electron from the HOMO and/or add an electron to the LUMO.

In substituted benzenes, electron-donating groups generally raise the HOMO energy, making the molecule a better electron donor. Conversely, electron-withdrawing groups, such as halogens, tend to lower the energies of both the HOMO and LUMO due to their inductive effect. scispace.com In 1,2,3,4,5-Pentabromo-6-chlorobenzene, the numerous electronegative halogen substituents would be expected to significantly lower the HOMO and LUMO energy levels, likely resulting in a relatively large HOMO-LUMO gap and thus considerable chemical stability.

ParameterDefinitionImplication for Reactivity
EHOMOEnergy of the Highest Occupied Molecular Orbital.Higher energy corresponds to greater electron-donating ability (nucleophilicity). wuxiapptec.com
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital.Lower energy corresponds to greater electron-accepting ability (electrophilicity). wuxiapptec.com
HOMO-LUMO Gap (ΔE)ΔE = ELUMO - EHOMOA smaller gap indicates higher chemical reactivity and lower kinetic stability. nih.gov

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, provides a powerful model for rationalizing and predicting the outcomes of chemical reactions. ucsb.edu The theory posits that chemical reactivity is primarily governed by the interaction between the FMOs of the reacting species, specifically the HOMO of the nucleophile and the LUMO of the electrophile. ucsb.eduwikipedia.org

For substituted benzenes, FMO theory is instrumental in explaining the regioselectivity of reactions like electrophilic aromatic substitution. acs.org The lobes of the HOMO indicate the most nucleophilic sites, where an electrophile is most likely to attack. ucsb.edued.ac.uk

Electron-donating groups increase the electron density in the ring and raise the HOMO energy, activating the ring towards electrophilic attack, typically at the ortho and para positions where the HOMO has the largest coefficients.

Electron-withdrawing groups , like halogens, inductively pull electron density from the ring, lowering the HOMO energy and deactivating it towards electrophilic attack. While halogens are deactivating, they are ortho-, para-directing because they can donate lone-pair electron density via resonance, which raises the energy of the HOMO at these positions relative to the meta position.

In a highly substituted molecule like this compound, the cumulative inductive effect of six halogens would strongly deactivate the benzene ring. The interplay between the inductive withdrawal and potential resonance donation from the halogens would determine the precise distribution and energy of the HOMO and LUMO, thereby dictating its reactivity profile towards nucleophiles and electrophiles. The delocalized nature of canonical molecular orbitals in large systems can sometimes make it difficult to pinpoint the locality of chemical reactivity using FMOs alone. acs.org

Role of Delocalized and Localized Molecular Orbitals in Predicting Compound Reactivity

The reactivity of aromatic compounds like this compound is fundamentally governed by the nature of their molecular orbitals (MOs). Aromatic systems are characterized by a set of delocalized π molecular orbitals that extend across the entire ring, a feature responsible for their inherent stability. chemhume.co.ukcsbsju.edu In benzene, the six p-orbitals of the carbon atoms combine to form six π molecular orbitals, three of which are bonding and three are antibonding. youtube.com The six π electrons occupy the lower-energy bonding orbitals, resulting in a stable, delocalized system. chemhume.co.ukcsbsju.edu

For this compound, this delocalized π system is significantly perturbed by the presence of six halogen substituents. The bromine and chlorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I) on the benzene ring. This effect reduces the electron density of the delocalized π system, which deactivates the ring towards electrophilic aromatic substitution. chemhume.co.uk The stability conferred by delocalization means that, unlike alkenes, benzene and its derivatives tend to undergo substitution rather than addition reactions to preserve the aromatic system. chemhume.co.uk

The prediction of chemical reactivity relies heavily on the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com

HOMO: The energy of the HOMO is associated with the molecule's ability to donate electrons. For an electrophilic attack, an electron pair from the aromatic ring's π system must be donated to the electrophile. The strong inductive effect of the halogens lowers the energy of the HOMO in this compound, making it a poorer electron donor and thus less reactive towards electrophiles compared to benzene. researchgate.net

LUMO: The energy of the LUMO relates to the molecule's ability to accept electrons. The electron-withdrawing halogens also lower the energy of the LUMO. A sufficiently low LUMO energy can make the aromatic ring susceptible to nucleophilic aromatic substitution, a reaction pathway that is generally unfavorable for benzene itself but can occur in highly electron-deficient aromatic systems. wuxiapptec.com

Localized molecular orbitals in this compound are primarily the σ-bonds forming the C-C, C-Br, and C-Cl framework. The interactions between these localized σ orbitals and the delocalized π system further modulate the compound's electronic properties and reactivity.

Mulliken Population Analysis for Charge Distribution in Halogenated Aromatics

Mulliken population analysis is a computational method used to estimate the partial atomic charges on the atoms within a molecule. wikipedia.org This method partitions the total electron density, derived from a quantum chemical calculation, among the constituent atoms. uni-muenchen.de It provides a quantitative picture of charge distribution, which is crucial for understanding a molecule's electrostatic potential, dipole moment, and reactive sites. semanticscholar.orgscivisionpub.com

In halogenated aromatic compounds, Mulliken analysis is particularly useful for quantifying the electronic effects of the halogen substituents. For this compound, the high electronegativity of bromine and chlorine relative to carbon leads to a significant polarization of the C-X (X = Br, Cl) bonds. A Mulliken population analysis would therefore be expected to assign negative partial charges to the halogen atoms and positive partial charges to the carbon atoms of the benzene ring. scivisionpub.com Regions of negative electrostatic potential are often indicative of sites susceptible to electrophilic attack, while positive regions suggest sites for nucleophilic attack. scivisionpub.com

It is important to note that Mulliken charges are highly sensitive to the choice of basis set used in the quantum chemical calculation, and different basis sets can yield significantly different results. wikipedia.org Despite this limitation, the method remains a valuable tool for illustrating charge distribution trends within a series of related molecules.

Below is an interactive table showing a hypothetical Mulliken charge distribution for this compound, as would be predicted by computational models.

Advanced Computational Methodologies

Quantum Phase Estimation (QPE) Algorithms for Investigating Electronic Ground and Excited States

The Quantum Phase Estimation (QPE) algorithm is a powerful tool in quantum computing with significant potential for quantum chemistry. wikipedia.org It is designed to calculate the eigenvalues of a unitary operator. acs.org In the context of molecular systems, the time evolution operator, U = e-iHt (where H is the molecular Hamiltonian), is unitary. By applying QPE, one can determine the eigenvalues of H, which correspond to the molecule's electronic energy levels. acs.orgpennylane.ai

For a molecule such as this compound, QPE offers a pathway to compute its electronic ground and excited state energies with potentially greater accuracy than is achievable with classical computers. arxiv.org Classical methods often rely on approximations to solve the many-electron Schrödinger equation, while quantum computers, through algorithms like QPE, are expected to perform full configuration interaction calculations with fewer resources. arxiv.org

The application of QPE involves preparing an initial guess for the molecule's wavefunction, applying a series of controlled unitary operations, and then using an inverse quantum Fourier transform to read out the phase, which corresponds to the energy. wikipedia.orgpennylane.ai This methodology could provide highly accurate data on the ground state energy, ionization potential, and electron affinity of polyhalogenated benzenes, as well as the energies of their excited states, which is crucial for understanding their photochemical behavior. arxiv.org

Computational Studies of Hyperconjugation in Highly Substituted Aromatic Systems

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled σ-orbital into an adjacent empty or partially filled p- or π-orbital. wikipedia.org It is a key factor in explaining the stability and reactivity of many organic molecules. While typically discussed in the context of alkyl-substituted systems (σC-H → π interaction), the concept can be extended to other types of interactions in highly substituted aromatics.

In this compound, a relevant phenomenon is negative hyperconjugation. This involves the delocalization of electron density from the filled p-type lone pair orbitals (n) of the bromine and chlorine atoms into adjacent empty antibonding σ* orbitals of the carbon-carbon bonds within the aromatic ring (nX → σ*C-C). wikipedia.org This delocalization can influence the molecule's geometry, stability, and electronic properties.

Development of Prediction Models for Reactivity Using Quantum Molecular Orbital Descriptors

Quantum molecular orbital descriptors are numerical values derived from computational chemistry that can be used to predict the reactivity of molecules. researchgate.net By correlating these descriptors with experimental data, it is possible to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov For polyhalogenated benzenes, these models can predict properties like reaction rates or environmental fate.

Several key descriptors derived from frontier molecular orbital energies are particularly useful: scivisionpub.com

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Energy Gap (ΔE): Calculated as ELUMO - EHOMO. A larger gap generally indicates lower reactivity and higher kinetic stability. researchgate.net

Electronegativity (χ): Calculated as (I + A)/2.

Chemical Hardness (η): Calculated as (I - A)/2. It measures resistance to change in electron distribution.

Global Electrophilicity Index (ω): Calculated as μ2/2η (where μ is the chemical potential, -χ). This index measures the stabilization in energy when the system acquires additional electronic charge. nih.gov

Computational methods like Density Functional Theory (DFT) can be used to calculate these descriptors for this compound. researchgate.net These calculated values can then be used in predictive models to estimate its reactivity in various chemical processes without the need for direct experimentation.

Spectroscopic Corroboration of Theoretical Models

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. researchgate.net Spectroscopy provides a direct means of probing the structural and electronic properties of molecules, offering a benchmark for computational predictions. mdpi.com For this compound, various spectroscopic techniques can be used to corroborate theoretical findings.

Vibrational Spectroscopy (IR and Raman): Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, this would include characteristic C-C stretching modes of the aromatic ring and the C-Br and C-Cl stretching and bending modes. Comparing a calculated vibrational spectrum with an experimentally measured one allows for the verification of the computed equilibrium geometry and force constants. mdpi.com

Electronic Spectroscopy (UV-Visible): The electronic transitions between the ground state and various excited states can be predicted using time-dependent DFT (TD-DFT) or other advanced methods. These predicted transition energies, which are related to the HOMO-LUMO gap, can be compared with the absorption maxima (λmax) observed in an experimental UV-Vis spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical models can calculate NMR chemical shifts. Comparing the predicted 13C NMR spectrum with experimental data would provide further confirmation of the calculated electronic structure and charge distribution within the molecule.

When theoretical predictions align well with experimental spectroscopic data, it provides strong confidence in the computational model's ability to accurately describe the molecule's properties and predict its behavior. researchgate.netmdpi.com

FT-IR and FT-Raman Spectroscopy for Vibrational Mode Analysis of Halogenated Benzenes

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. youtube.comhoriba.com For polyhalogenated benzenes, these spectra are characterized by vibrations of the benzene ring itself, as well as stretching and deformation modes involving the carbon-halogen bonds.

In analyzing this compound, a molecule with C2v symmetry, one would expect 30 fundamental vibrational modes. The interpretation of its spectra would rely on comparing experimental data with frequencies obtained from quantum chemical calculations. For instance, studies on hexachlorobenzene (B1673134) and other polychlorinated benzenes have successfully used simulations to assign specific peaks to their corresponding vibrational modes. nih.gov

The vibrational spectrum can be divided into several key regions:

C-Br Stretching: These vibrations are typically expected in the lower frequency region of the spectrum.

C-Cl Stretching: The C-Cl stretch generally appears at a higher frequency than the C-Br stretch due to the lower mass of chlorine and typically stronger bond.

Benzene Ring Vibrations: These include C-C stretching modes (around 1500 cm⁻¹), ring breathing modes (around 1000 cm⁻¹), and various in-plane and out-of-plane bending modes. nih.govresearchgate.net The heavy substitution with bromine and chlorine atoms would significantly shift these modes compared to unsubstituted benzene. nih.gov

A theoretical analysis would predict the infrared and Raman activity of each of the 30 fundamental modes, providing a basis for interpreting experimental spectra.

Table 1: Predicted Vibrational Mode Symmetries and Spectroscopic Activity for this compound (C2v Symmetry)

Symmetry Species Number of Modes Infrared (IR) Activity Raman Activity General Description of Modes
A1 11 Active Active, Polarized C-C stretching, C-Br stretching, C-Cl stretching, Ring deformations
A2 4 Inactive Active, Depolarized Out-of-plane ring & C-halogen deformations
B1 5 Active Active, Depolarized Out-of-plane ring & C-halogen deformations
B2 10 Active Active, Depolarized C-C stretching, C-Br stretching, In-plane ring & C-halogen deformations

Normal Coordinate Analysis and Potential Energy Distribution (PED)

To confidently assign calculated vibrational frequencies to specific molecular motions, a Normal Coordinate Analysis (NCA) is performed. researchgate.net This method is crucial because many vibrational modes, especially in complex molecules, are not "pure" but rather a mixture of several types of motions (e.g., a mix of C-C stretching and C-Br bending).

The Potential Energy Distribution (PED) is calculated as part of the NCA. nih.gov PED quantifies the contribution of each defined internal coordinate (like a specific bond stretch or angle bend) to a particular normal mode of vibration. researchgate.netresearchgate.netnih.gov A PED value of 80% for C-Cl stretching in a given mode, for example, would mean that the motion is dominated by the stretching of the carbon-chlorine bond. Programs like VEDA are often used to facilitate PED analysis from the output of computational chemistry software. nih.govnih.gov For a molecule like this compound, PED would be essential for distinguishing the numerous, closely spaced C-Br stretching and deformation modes from each other and from the benzene ring modes.

Table 2: Illustrative Potential Energy Distribution (PED) for Selected Vibrational Modes of a Polyhalogenated Benzene

Calculated Frequency (cm⁻¹) Assignment Potential Energy Distribution (PED) Contribution (%)
~1530 ν(C-C) ν(C-C) (75%), δ(C-C-C) (15%)
~1250 ν(C-C) / Ring Breathing ν(C-C) (50%), δ(C-C-C) (30%)
~700 ν(C-Cl) ν(C-Cl) (85%), δ(C-C-Cl) (10%)
~550 ν(C-Br) ν(C-Br) (80%), δ(C-C-Br) (15%)
~220 δ(C-C-Br) δ(C-C-Br) (60%), δ(Ring) (25%)

Note: This table is conceptual and illustrates how PED is presented. Frequencies are hypothetical.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating molecular structure.

For this compound, ¹H NMR is not applicable as the molecule contains no hydrogen atoms.

¹³C NMR spectroscopy, however, would be very informative. The number of signals in a proton-decoupled ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms. Due to the C2v symmetry of this compound, the six carbon atoms are not all unique. Carbons C2 and C5 are equivalent, and carbons C3 and C4 are equivalent. This results in four distinct carbon environments. Therefore, four separate signals would be expected in the ¹³C NMR spectrum.

The chemical shifts (δ) of these signals are influenced by the electronegativity of the attached halogens. fiveable.me

C1 (bonded to Br) and C6 (bonded to Cl): These would be distinct signals. The carbon attached to chlorine (C6) would likely be at a different chemical shift compared to the carbon attached to bromine (C1).

C2 and C5 (both bonded to Br): These two carbons are chemically equivalent and would produce a single signal.

C3 and C4 (both bonded to Br): These two carbons are also equivalent and would produce a single signal, but it would be distinct from the C2/C5 signal.

Based on data for similar compounds like chlorobenzene (B131634), the signals would appear in the aromatic region, typically between 120 and 140 ppm. docbrown.infochemicalbook.com

Table 3: Predicted ¹³C NMR Signals for this compound

Carbon Atom(s) Attached Halogen(s) Expected Number of Signals Predicted Chemical Shift Range (ppm)
C1 Br 1 120-135
C2, C5 Br, Br 1 125-140
C3, C4 Br, Br 1 125-140
C6 Cl 1 130-145

Advanced Isotopic Analysis Techniques

Deuterium (B1214612) NMR Spectroscopy for Intramolecular Isotope Distributions and Pathway Elucidation

Deuterium (²H) NMR spectroscopy is not used to determine the structure of this compound directly, as it contains no deuterium. Instead, this technique involves the strategic substitution of hydrogen with deuterium (an isotope of hydrogen) to probe molecular structure, dynamics, and reaction mechanisms. fu-berlin.de

A key application relevant to halogenated benzenes is the study of deuterium-induced isotope effects on ¹³C NMR chemical shifts. srce.hr When deuterium is substituted for a proton in a molecule, it can cause small but measurable shifts in the ¹³C NMR signals of nearby carbon atoms, and even those several bonds away. srce.hrnih.gov The magnitude of these shifts arises from subtle changes in the vibrational averaging of molecular geometry upon isotopic substitution. srce.hrcchmc.org

In a hypothetical scenario, if this compound were synthesized from a deuterated precursor (e.g., a deuterated benzene), the location and magnitude of these isotopic shifts on the ¹³C spectrum could provide valuable information. These long-range isotope effects are transmitted through the molecule's π-electron system and are sensitive to conformational and electronic factors. srce.hr Therefore, this method could be used to confirm synthetic pathways or to study subtle intramolecular electronic interactions in this highly halogenated system.

Future Research Directions and Open Questions

Development of Highly Regioselective and Sustainable Synthetic Routes for Complex Polyhalogenated Arenes

The synthesis of a specific isomer like 1,2,3,4,5-Pentabromo-6-chlorobenzene from simple precursors is a formidable challenge. Traditional electrophilic halogenation of benzene (B151609) often results in a mixture of isomers that are difficult to separate. youtube.com Future research must focus on developing highly regioselective synthetic methods. One promising avenue is the site-selective cross-coupling of polyhalogenated arenes that bear multiple identical halogen groups. nih.govacs.orgnih.gov Strategies involving electronically, sterically, and directing-group-controlled processes are being explored to functionalize one position of a multiply halogenated arene over others. nih.govnih.gov

A key open question is how to achieve sequential, controlled halogenation to build the target molecule with precision. This requires a deep understanding of the directing effects of existing halogens on the benzene ring. youtube.com For instance, starting with chlorobenzene (B131634) and performing exhaustive bromination, or vice-versa, presents significant regioselectivity challenges. Future routes could explore tandem one-pot halogenation and cross-coupling reactions to improve efficiency. researchgate.netacs.org Furthermore, developing sustainable synthetic routes that minimize waste and avoid harsh reagents is crucial. This includes exploring novel catalytic systems and greener solvents.

In-depth Elucidation of Complex Reaction Mechanisms for Extreme Halogenation and Dehalogenation Processes

The mechanism for the exhaustive halogenation of a benzene ring to yield a single, highly substituted isomer is not fully understood. The standard electrophilic aromatic substitution (EAS) mechanism involves the generation of a strong electrophile, its attack on the benzene ring to form a resonance-stabilized carbocation (arenium ion), and subsequent deprotonation to restore aromaticity. libretexts.orgaakash.ac.in However, as more halogen atoms are added, the ring becomes increasingly deactivated, making subsequent substitutions progressively more difficult. uobabylon.edu.iq Future research needs to investigate the kinetics and thermodynamics of each successive halogenation step under extreme conditions.

Similarly, the mechanisms of dehalogenation are of great interest for both synthetic functionalization and environmental remediation. Reductive dehalogenation, often catalyzed by metals, involves the hydrogenolysis of carbon-halogen bonds. mdpi.com Another pathway is nucleophilic aromatic substitution, where a nucleophile replaces a halogen atom. nih.gov For a molecule with six different halogen-carbon bonds of varying strength (five C-Br, one C-Cl), significant questions remain:

Is there a preferential order of dehalogenation?

How do electronic and steric factors influence which halogen is removed first?

Can reaction conditions be tuned to selectively remove a specific bromine or the chlorine atom?

Elucidating these complex mechanisms through advanced spectroscopic and kinetic studies will be essential for controlling the reactivity of such molecules.

Advanced Computational Modeling for Predictive Reactivity and Environmental Fate of Mixed Halogenated Benzenes

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules like this compound. Density Functional Theory (DFT) can be used to model the electronic structure and predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic efforts. nih.gov Computational studies can also illuminate the nature of intramolecular interactions between the adjacent halogen atoms, which can influence the molecule's conformation and reactivity. researchgate.netresearchgate.net

A major area for future research is the development of robust models to predict the environmental fate and transport of mixed halogenated benzenes. Multimedia fugacity models, which have been successfully applied to polycyclic aromatic hydrocarbons (PAHs), could be adapted for this purpose. nih.govoup.comnih.gov Such models estimate the distribution and concentration of a chemical in various environmental compartments like air, water, soil, and sediment. unimib.itresearchgate.net Key questions that advanced modeling could help answer include:

What is the predicted persistence of this compound in different environmental media?

What are its likely degradation pathways and products?

How will it partition between air, water, and soil based on its physicochemical properties?

Accurate predictive models are vital for assessing the potential environmental risks associated with polyhalogenated compounds before they are synthesized or released. nih.gov

Exploration of Novel Catalytic Systems for Selective Dehalogenation and Functionalization

Catalysis is central to unlocking the synthetic potential of polyhalogenated arenes and developing effective remediation technologies. Future research will focus on discovering novel catalytic systems with high selectivity and efficiency. For selective dehalogenation, bimetallic catalysts (e.g., Fe/Ag, Pd/Ni) and rhodium-based catalysts have shown promise for removing chlorine and fluorine atoms from aromatic rings. researchgate.netacs.org The challenge lies in designing catalysts that can differentiate between C-Br and C-Cl bonds or between sterically and electronically different C-Br bonds on the same molecule.

For functionalization, palladium-catalyzed cross-coupling reactions are a cornerstone for forming new carbon-carbon or carbon-heteroatom bonds at specific sites. nih.gov The development of new ligands and additives is a critical research direction to control the regioselectivity of these reactions. acs.orgnih.gov An open question is whether catalytic systems can be developed to functionalize a C-Cl bond in the presence of more reactive C-Br bonds, or vice versa, which would offer immense synthetic flexibility. Exploring cooperative catalysis, where multiple catalysts work in concert, could also lead to new and highly selective transformations. uchicago.edu

Development of Ultrasensitive Analytical Methods for Trace Transformation Products and Environmental Monitoring

To understand the environmental impact and metabolic fate of this compound, it is imperative to develop analytical methods capable of detecting and quantifying the parent compound and its potential transformation products at ultra-trace levels. cmu.edu These transformation products may result from biotic or abiotic degradation processes and could have their own toxicological profiles.

Gas chromatography coupled with triple quadrupole mass spectrometry (GC-MS/MS) is a powerful technique for the sensitive and selective analysis of halogenated organic compounds. nih.gov Future work should focus on developing optimized GC-MS/MS methods for a wide range of potential degradation products, such as partially dehalogenated benzenes or hydroxylated metabolites. High-throughput screening assays could also be developed for more rapid analysis. nih.gov

Furthermore, innovative environmental monitoring strategies are needed. This includes not only traditional sampling of air, water, and soil but also the use of passive samplers and even biological monitors. nih.govepa.govnih.gov For instance, some research has explored using transgenic plants with engineered chemical receptors to detect organic pollutants in the soil, offering a potentially convenient and inexpensive monitoring tool. eurekalert.org The development of such ultrasensitive and novel methods is essential for comprehensive risk assessment and for tracking the environmental behavior of complex polyhalogenated compounds.

Q & A

Q. What are the established synthetic routes for 1,2,3,4,5-Pentabromo-6-chlorobenzene, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential bromination and chlorination of benzene derivatives. For example, bromination under photolytic conditions (250 W lamp, 77°C) with Br₂ in carbon tetrachloride (CCl₄) can yield polybrominated intermediates, followed by chlorination using AlCl₃ as a catalyst . Optimizing stoichiometry (e.g., mole equivalents of Br₂), temperature, and solvent polarity is critical. Purification via column chromatography or recrystallization improves yield and purity. Contradictory product distributions (e.g., tribromonaphthalene vs. pentabrominated derivatives) highlight the need for precise control of reaction time and reagent ratios .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR can resolve Br/Cl substituent effects, though signal splitting due to heavy atoms may require high-field instruments.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (C₆H₆Br₅Cl, MW 513.08) and isotopic patterns .
  • X-ray Diffraction: Single-crystal X-ray analysis provides definitive bond lengths and angles, critical for distinguishing positional isomers .

Q. What methodologies detect and quantify this compound in environmental matrices?

Methodological Answer:

  • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for isolating the compound from soil/water samples.
  • Instrumentation: GC-MS (electron capture detection) or HPLC-UV, with retention time calibration against certified standards. Detection limits (e.g., 8.40E-01 mg/L in groundwater) and validation parameters (recovery rates, LOQ) must be reported .

Advanced Research Questions

Q. What are the dominant degradation pathways under environmental conditions?

Methodological Answer:

  • Photodegradation: UV irradiation in aqueous or organic solvents simulates sunlight-driven breakdown. Monitor intermediates via LC-MS/MS.
  • Microbial Degradation: Use aerobic/anaerobic microbial consortia (e.g., Pseudomonas spp.) in batch reactors; track dehalogenation products .
  • Hydrolysis: Assess stability under varying pH and temperature to predict environmental persistence .

Q. How can computational models predict bioaccumulation and toxicity?

Methodological Answer:

  • QSAR Models: Correlate logP (octanol-water partition coefficient, ~11.1) with bioaccumulation potential .
  • Molecular Docking: Simulate interactions with biological targets (e.g., thyroid hormone receptors) to infer endocrine-disruption mechanisms .
  • Environmental Fate Modeling: Use fugacity models to estimate partitioning into air, water, and soil based on vapor pressure and solubility data .

Q. How to resolve contradictions in toxicity data across studies?

Methodological Answer:

  • Standardized Assays: Employ OECD guidelines for in vitro (e.g., Ames test) and in vivo (e.g., zebrafish embryo toxicity) studies.
  • Endpoint Harmonization: Compare EC₅₀ values for cytotoxicity, genotoxicity, and endocrine effects across cell lines (e.g., HepG2 vs. MCF-7) .
  • Meta-Analysis: Use statistical tools to reconcile discrepancies in LD₅₀ or NOAEL values reported in literature .

Q. What strategies mitigate interference in analytical detection?

Methodological Answer:

  • Matrix Cleanup: Use Florisil® or silica gel columns to remove co-extracted lipids/humic acids.
  • Isotope Dilution: Introduce deuterated or ¹³C-labeled internal standards to correct for recovery variability .
  • High-Resolution MS: Differentiate the compound from isobaric interferences (e.g., other brominated aromatics) via exact mass .

Q. How do regulatory frameworks impact research protocols?

Methodological Answer:

  • Waste Disposal: Follow Rotterdam Convention guidelines for handling persistent organic pollutants (POPs), including incineration at >1,200°C with scrubbers .
  • Ethical Reporting: Align with REACH regulations for data transparency on toxicity and environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.